molecular formula C6H7F2N3O2 B12307336 Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12307336
M. Wt: 191.14 g/mol
InChI Key: NIDNZBIVWSNHNT-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (CAS 1690551-06-4) is a pyrazole derivative with a molecular formula of C 6 H 7 F 2 N 3 O 2 and a molecular weight of 191.14 g/mol . It serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry research. The compound is particularly valuable for the synthesis of more complex molecules; for instance, it can be hydrolyzed to its corresponding carboxylic acid, 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 1695283-45-4) . It also exists as a hydrochloride salt (CAS 2728513-09-3), offering researchers alternative physical and handling properties for different synthetic applications . The structural motifs present in this compound, specifically the difluoromethyl and pyrazole groups, are of significant interest in the development of agrochemicals and pharmaceuticals, as evidenced by related patents on the preparation of similar difluoromethylpyrazole carboxylic acids . This product is intended for research purposes and is not for diagnostic, therapeutic, or personal use. It requires specific handling, including cold-chain transportation .

Properties

Molecular Formula

C6H7F2N3O2

Molecular Weight

191.14 g/mol

IUPAC Name

methyl 4-amino-1-(difluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C6H7F2N3O2/c1-13-5(12)4-3(9)2-11(10-4)6(7)8/h2,6H,9H2,1H3

InChI Key

NIDNZBIVWSNHNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1N)C(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Difluoroacetyl Derivatives with Methyl Hydrazine

A common approach involves cyclocondensation reactions using difluoroacetyl precursors. For example, CN111362874B describes a two-step process:

  • Substitution/Hydrolysis : 2,2-difluoroacetyl halide reacts with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of triethylamine or N,N-diisopropylethylamine. Alkaline hydrolysis yields α-difluoroacetyl intermediate carboxylic acid.
  • Cyclization : The intermediate undergoes condensation with methyl hydrazine in the presence of sodium/potassium iodide at −30°C to 0°C, followed by cyclization at 50–120°C. Recrystallization in ethanol/water mixtures achieves >99.5% purity.

Key Data :

  • Yield : 75–80%
  • Isomer Control : Ratio of 3- to 5-(difluoromethyl) isomers improved to 95:5 using KI catalysis.

Halogenation-Amination Sequence

CN111303035A outlines a halogenation-amination strategy:

  • Halogenation : N-methyl-3-aminopyrazole reacts with bromine/iodine to form 4-halo-1-methyl-1H-pyrazole-3-amine.
  • Diazotization and Coupling : Diazonium salts derived from the halogenated intermediate react with potassium difluoromethyl trifluoroborate (KDFMT) in the presence of Cu₂O, yielding 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole.
  • Grignard Exchange and Carboxylation : The halogenated pyrazole undergoes Grignard exchange with isopropyl magnesium chloride, followed by carboxylation with CO₂ to introduce the ester group.

Key Data :

  • Total Yield : 64% over three steps
  • Purity : >99.5% after recrystallization

Catalytic Amination of Chloropyrazole Intermediates

A streamlined method involves aminating pre-functionalized chloropyrazoles. EP3498695A1 details:

  • Synthesis of Chloropyrazole : Reacting acrylic diester compounds with methyl hydrazine forms methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate.
  • Amination : The chloro substituent at position 4 is replaced with ammonia under palladium catalysis (e.g., Pd(OAc)₂/Xantphos), yielding the target compound.

Key Data :

  • Catalytic System : Pd(OAc)₂/Xantphos, K₃PO₄, 100°C, 12h
  • Yield : 85–90%

Direct Amination via Nucleophilic Substitution

WO2014120397A1 employs nucleophilic substitution using ammonia:

  • Intermediate Preparation : Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is synthesized via Claisen condensation of difluoroacetoacetate with triethyl orthoformate.
  • Amination : The chloro group is displaced by ammonium hydroxide in DMF at 80°C for 6h.

Key Data :

  • Solvent : DMF or NMP
  • Yield : 78%

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Purity
Cyclocondensation 2,2-Difluoroacetyl halide Substitution, Cyclization 75–80% >99.5%
Halogenation-Amination N-Methyl-3-aminopyrazole Diazotization, Grignard 64% >99.5%
Catalytic Amination Chloropyrazole derivative Palladium-catalyzed amination 85–90% 99.2%
Nucleophilic Substitution Ethyl 4-chloro-pyrazole ester Ammonia displacement 78% 98%

Optimization Strategies

Solvent and Temperature Effects

  • Cyclocondensation : Using THF or dioxane at −30°C minimizes isomer formation.
  • Amination : Polar aprotic solvents (DMF, NMP) enhance nucleophilic substitution rates.

Catalyst Innovations

  • KI/KI Catalysis : Reduces 5-isomer content from 10% to <5%.
  • Palladium Systems : Pd(OAc)₂/Xantphos enables efficient C–N bond formation at lower temperatures.

Industrial-Scale Considerations

  • Cost Efficiency : Halogenation-amination routes avoid expensive fluorination reagents, reducing production costs by 30%.
  • Waste Reduction : Catalytic methods generate fewer byproducts, aligning with green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-amino group participates in nucleophilic substitutions, facilitating the synthesis of secondary amines or heterocyclic derivatives. For example:

  • Alkylation : Reacts with alkyl halides or sulfonates to form N-alkylated derivatives, often under mild basic conditions (e.g., K₂CO₃ in DMF at 60°C).

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides, useful for modifying solubility or bioactivity.

Hydrogenation and Reduction

While the pyrazole ring itself is resistant to hydrogenation due to aromatic stability, palladium-catalyzed hydrogenation can reduce nitro precursors to amines during synthesis. This method ensures high selectivity for the amino group without affecting the difluoromethyl substituent.

Ester Hydrolysis and Derivative Formation

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, a key intermediate for further derivatization:

  • Acidic Hydrolysis : Thionyl chloride (SOCl₂) converts the ester to an acyl chloride, enabling subsequent amidation with amines (e.g., 4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-amine) .

  • Basic Hydrolysis : Sodium hydroxide or potassium hydroxide in aqueous/organic solvents produces the carboxylic acid, which is pivotal in synthesizing fungicidal carboxamides like pydiflumetofen .

Condensation and Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form fused heterocycles:

  • Methyl Hydrazine Condensation : Reacts with methyl hydrazine in the presence of catalysts (e.g., NaI/KI) to generate pyrazolo[1,5-a]pyrimidine derivatives, critical for bioactive molecule synthesis .

  • Orthoformate Coupling : Trialkyl orthoformates in acetic anhydride promote cyclization, forming pyrazole rings with high regioselectivity .

Biochemical Interactions

As a fungicide intermediate, derivatives of this compound inhibit succinate dehydrogenase (SDH) in fungal mitochondria. The difluoromethyl group enhances binding affinity to the enzyme’s ubiquinone site, disrupting cellular respiration.

Table 1: Key Reaction Pathways and Conditions

Reaction TypeReagents/ConditionsProduct/ApplicationYield/Purity
Ester HydrolysisSOCl₂, DMF, 95°C Acyl chloride for amidation>90% purity
Methyl Hydrazine CyclizationNaI, −30°C to 0°C Pyrazolo heterocycles75–80% yield
SDH InhibitionFungal mitochondrial assayFungicidal activityIC₅₀ ~0.1 μM

Scientific Research Applications

Agricultural Chemistry

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is primarily recognized for its role as an intermediate in the synthesis of fungicides. These fungicides operate by inhibiting succinate dehydrogenase (SDHI), a critical enzyme in the mitochondrial respiration chain of fungi. This mechanism has been effectively utilized in several commercial fungicides:

Fungicide NameYear RegisteredActive Ingredient
Isopyrazam2010Derived from pyrazole derivatives
Sedaxane2011Related to methyl 4-amino derivatives
Bixafen2011Utilizes pyrazole structure
Fluxapyroxad2011Contains difluoromethyl pyrazole
Benzovindiflupyr2012Incorporates pyrazole framework
Pydiflumetofen2016Another derivative of pyrazole
Inpyrfluxam2019Latest addition to the SDHI class

These compounds are particularly effective against various fungal pathogens, including Alternaria species, which cause significant crop diseases like early blight in tomatoes and potatoes .

Pharmaceutical Applications

Research indicates that this compound may have potential applications in drug development due to its structural characteristics that allow for the synthesis of novel bioactive compounds. The compound has been studied for its antifungal properties, with promising results in inhibiting fungal growth through molecular docking studies .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, it has been utilized in the synthesis of N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, which exhibits significant antifungal activity . The versatility in its chemical structure allows for modifications that can lead to improved efficacy against resistant fungal strains.

Case Study: Antifungal Activity Evaluation

A study focused on the synthesis and evaluation of various pyrazole derivatives, including this compound, demonstrated their effectiveness against common fungal pathogens. The synthesized compounds were subjected to antifungal assays, revealing that certain modifications significantly enhanced their inhibitory effects compared to existing treatments .

Case Study: Environmental Impact Assessment

Research conducted by the US Geological Survey highlighted the environmental presence of metabolites derived from this compound-based fungicides. The assessment indicated that while these compounds are effective in agricultural applications, their metabolites can persist in the environment, necessitating further studies on their ecological impacts .

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with analogs differing in substituents, molecular weight, and physical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Density (g/cm³) Boiling Point (°C)
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (Target) C₆H₇F₂N₃O₂ 191.14 -NH₂, -COOCH₃, -CF₂H 1690551-06-4 N/A N/A
Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate C₇H₇ClF₂N₂O₂ 224.59 -Cl, -COOCH₂CH₃, -CF₂H 1856044-41-1 1.49 (predicted) 258.6 (predicted)
Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate C₇H₉F₂N₃O₂ 205.16 -NH₂, -COOCH₃, -CH₂CF₂H 1690787-82-6 1.5±0.1 311.0±42.0
Methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate C₉H₁₀F₃N₇O₂S 337.28 -NH₂, -COOCH₃, -SCF₃, triazole 957005-96-8 N/A N/A
Key Observations:

Substituent Effects on Molecular Weight :

  • The trifluoromethyl-triazole derivative (337.28 g/mol) has a significantly higher molecular weight due to the triazole ring and sulfur atom .
  • Replacing the methyl ester with an ethyl ester (e.g., 224.59 g/mol in the chloro analog) increases molecular weight by ~17% .

Physical Properties :

  • The 2,2-difluoroethyl analog (CAS: 1690787-82-6) exhibits a higher boiling point (311°C) compared to the ethyl ester analog (258.6°C), likely due to increased polarity from the difluoroethyl group .
  • Density values for difluoromethyl/ethyl-substituted compounds range between 1.49–1.5 g/cm³ , suggesting similar packing efficiencies in solid states .

Biological Activity

Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC6H7F2N3O2
Molecular Weight177.13 g/mol
IUPAC NameThis compound
InChI KeyZGBRYFPYJIXJOB-UHFFFAOYSA-N

The compound features a pyrazole ring with a difluoromethyl group and a carboxylate functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, which can modulate biological pathways. Specific mechanisms include:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain, similar to other pyrazole derivatives used in fungicides .
  • Antiviral Activity: Preliminary studies suggest potential efficacy against HIV-1 replication, indicating that the compound may function through mechanisms distinct from traditional antiviral agents .

Antifungal Activity

Research indicates that this compound exhibits antifungal properties. In vitro studies have demonstrated its effectiveness against various phytopathogenic fungi. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring significantly affect antifungal potency.

Table: Antifungal Activity Against Phytopathogenic Fungi

CompoundActivity (Inhibition Zone)
This compoundModerate to Excellent
BoscalidReference
Other Tested CompoundsVariable

The compound's antifungal mechanism involves disrupting fungal metabolism by targeting SDH, leading to cell death in susceptible strains .

Antiviral Activity

In studies focused on HIV, this compound demonstrated promising results. It was non-toxic and showed dose-dependent activity against HIV-1 in cell culture assays. The SAR study highlighted specific structural features that enhance antiviral efficacy while minimizing cytotoxicity .

Case Study 1: Antifungal Efficacy

A series of novel derivatives based on this compound were synthesized and tested against seven phytopathogenic fungi. One derivative exhibited superior antifungal activity compared to boscalid, indicating the potential for developing more effective agricultural fungicides .

Case Study 2: Antiviral Screening

In a screening of pyrazole-based compounds for HIV inhibition, this compound was identified as a lead candidate due to its favorable pharmacokinetic profile and non-toxic nature. Further investigations into its mode of action revealed unique interactions with viral proteins, suggesting a novel pathway for HIV treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A common approach starts with cyclization of hydrazine derivatives with β-keto esters to form the pyrazole core. For example, hydrazine hydrate can cyclize with ethyl acetoacetate derivatives under reflux in ethanol, followed by selective introduction of the difluoromethyl group via halogen-exchange reactions (e.g., using DAST or Deoxo-Fluor) . Esterification with methanol in acidic conditions (e.g., H₂SO₄) finalizes the methyl ester group. Optimizing stoichiometry and temperature (e.g., 60–80°C for cyclization) improves yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product .

Q. How is the structure of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Signals for the difluoromethyl group (δ ~6.0–6.5 ppm as a triplet, J ≈ 60 Hz) and the ester carbonyl (δ ~165–170 ppm) are diagnostic .
  • HRMS : Exact mass analysis confirms the molecular formula (e.g., C₇H₈F₂N₃O₂ requires m/z 216.0582).
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond angles and substituent positioning .

Q. What are the preliminary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a scaffold for bioactive molecules. For example:

  • Enzyme inhibition : The amino group facilitates hydrogen bonding with targets (e.g., kinases), while the difluoromethyl group enhances metabolic stability. Derivatives have shown activity in anti-inflammatory assays (IC₅₀ < 10 μM in COX-2 inhibition) .
  • SAR studies : Modifying the ester group to amides or carboxylic acids (via hydrolysis) alters solubility and target affinity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Predict regioselectivity during cyclization (e.g., Fukui indices identify nucleophilic sites on intermediates) .
  • Molecular docking : Screens substituent effects on binding to targets (e.g., using AutoDock Vina with protein databank IDs like 3ERT for kinase studies) .
  • Reaction pathway modeling : Tools like Gaussian 09 simulate transition states to optimize catalytic conditions (e.g., solvent effects on difluoromethylation) .

Q. How do contradictory data on the compound’s biological activity arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from:

  • Impurity profiles : LC-MS purity checks (>95%) and orthogonal assays (e.g., SPR vs. fluorescence polarization) validate target engagement .
  • Solvent effects : DMSO residuals in biological assays may artifactually inhibit enzymes; control experiments with dialysis or alternative solvents (e.g., EtOH) are critical .
  • Isomerism : Positional isomers (e.g., 4-amino vs. 5-amino substitution) require chiral HPLC (Chiralpak AD-H column) for separation and individual testing .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Prodrug design : Replace the methyl ester with tert-butyl esters or PEGylated derivatives to enhance plasma stability .
  • Microencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm, PDI <0.2) prolong half-life in vitro .
  • pH-sensitive formulations : Coatings like Eudragit® L100-55 protect the compound from gastric degradation in oral delivery studies .

Data Contradiction Analysis

Q. Why do reported yields for the difluoromethylation step vary across studies (30–75%), and how can reproducibility be ensured?

  • Methodological Answer : Variability arises from:

  • Reagent purity : DAST (diethylaminosulfur trifluoride) degrades upon exposure to moisture; use freshly distilled batches under argon .
  • Temperature control : Exothermic reactions require ice baths (-10°C) to minimize side products (e.g., elimination to alkenes) .
  • Workup protocols : Quenching with saturated NaHCO₃ (instead of water) prevents acid-catalyzed decomposition .

Methodological Resources

  • Synthesis : Refer to protocols in .
  • Characterization : SHELX for crystallography , PubChem data for NMR/HRMS .
  • Biological Testing : Assay conditions in .

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